molecular formula C24H17N3O3S B5807730 (NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide

(NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide

Cat. No.: B5807730
M. Wt: 427.5 g/mol
InChI Key: NJLRAQHHXHELIC-YYADALCUSA-N
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Description

(NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method involves the condensation of benzimidazole derivatives with naphthalene-based aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

For industrial-scale production, solid-liquid phase transfer catalysis is often employed due to its efficiency and scalability. This method allows for the synthesis of the compound in high yields and purity, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c1-16-10-12-17(13-11-16)31(29,30)26-21-14-23(24(28)19-7-3-2-6-18(19)21)27-15-25-20-8-4-5-9-22(20)27/h2-15H,1H3/b26-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLRAQHHXHELIC-YYADALCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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